molecular formula C9H8ClNO5 B3115759 2-(2-Chloro-4-nitrophenoxy)propanoic acid CAS No. 21105-10-2

2-(2-Chloro-4-nitrophenoxy)propanoic acid

Cat. No.: B3115759
CAS No.: 21105-10-2
M. Wt: 245.61 g/mol
InChI Key: FPVGJIAXEJMVRU-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-nitrophenoxy)propanoic acid is an organic compound with the molecular formula C9H8ClNO5 It is characterized by the presence of a chloro and nitro group attached to a phenoxy ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-nitrophenoxy)propanoic acid typically involves the reaction of 2-chloro-4-nitrophenol with an appropriate propanoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as crystallization or chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-nitrophenoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted phenoxy derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

2-(2-Chloro-4-nitrophenoxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-nitrophenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity. The phenoxy ring provides a stable scaffold that can be further functionalized to enhance its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-4-nitrophenoxy)acetic acid
  • 2-(2-Chloro-4-nitrophenoxy)butanoic acid
  • 2-(2-Chloro-4-nitrophenoxy)benzoic acid

Uniqueness

2-(2-Chloro-4-nitrophenoxy)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2-chloro-4-nitrophenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO5/c1-5(9(12)13)16-8-3-2-6(11(14)15)4-7(8)10/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVGJIAXEJMVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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